
6-(1-メチルピラゾール-3-イル)ピリジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Methylpyrazol-3-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a 1-methylpyrazol group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
科学的研究の応用
6-(1-Methylpyrazol-3-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
Target of Action
Similar compounds have been found to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cell signaling, respectively.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the suppression of cancer cell growth.
Biochemical Pathways
Related compounds have been found to inhibit the flt3-itd and bcr-abl pathways , which are involved in cell proliferation and survival. The inhibition of these pathways can lead to the suppression of cancer cell growth.
Result of Action
Similar compounds have been found to inhibit cell migration, which is a key process in cancer metastasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylpyrazol-3-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 3-amino-1-methylpyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
6-(1-Methylpyrazol-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the nucleophile has replaced a hydrogen atom on the pyridine ring.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in their substituents, leading to different biological activities.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazo ring, which imparts unique properties compared to 6-(1-Methylpyrazol-3-yl)pyridin-2-amine.
Uniqueness
6-(1-Methylpyrazol-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable scaffold for the development of new compounds with tailored biological activities.
特性
IUPAC Name |
6-(1-methylpyrazol-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-5-8(12-13)7-3-2-4-9(10)11-7/h2-6H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMOREOQCHRCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

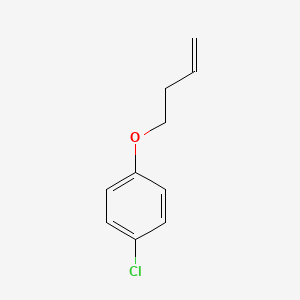


![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)
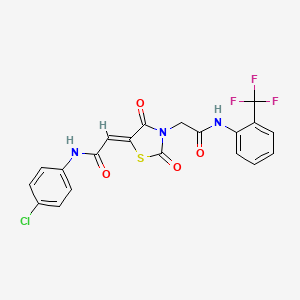
![1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine](/img/structure/B2476956.png)
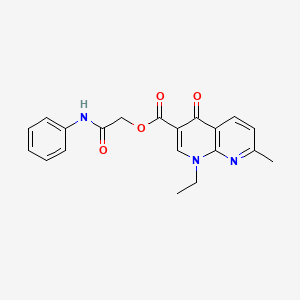
![Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate](/img/structure/B2476959.png)
![1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2476962.png)

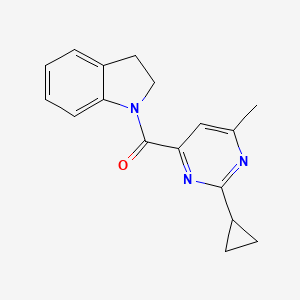
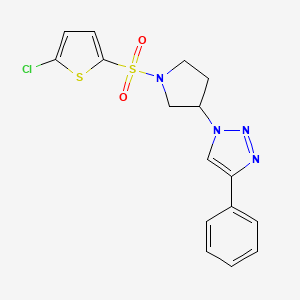
![3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2476970.png)
